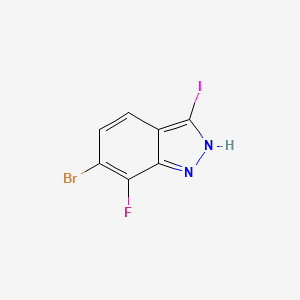

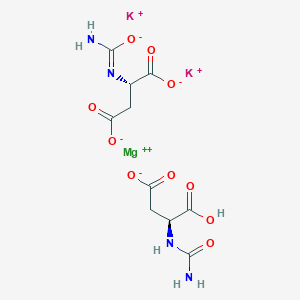

![molecular formula C16H14N2S B6291279 (S)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole CAS No. 1239015-83-8](/img/structure/B6291279.png)

(S)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(S)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole” is a derivative of imidazothiazole . Imidazothiazole derivatives have been shown to exhibit a broad spectrum of in vitro activities, such as anticancer, antipsychotic, antimicrobial, antifungal, and anthelmintic .

Synthesis Analysis

The synthesis of imidazothiazole derivatives has been reported in several studies . These compounds are typically synthesized through a series of reactions involving amine-induced N-deprotection, oxidative aminocarbonylation of the triple bond, and dearomative cyclization .Molecular Structure Analysis

The molecular structure of “(S)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole” can be characterized using various spectroscopic techniques such as 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “(S)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole” include amine-induced N-deprotection, oxidative aminocarbonylation of the triple bond (with Csp H activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety), and aromatization by proton-shift isomerization .Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole” can be inferred from its spectroscopic data . For instance, the compound appears as a white solid with a melting point of 327-328 °C .Wissenschaftliche Forschungsanwendungen

Antimycobacterial Agents

The compound has been evaluated for its potential as an antimycobacterial agent . Derivatives of benzo[d]imidazo[2,1-b]thiazole have shown significant activity against Mycobacterium tuberculosis (Mtb) , with certain derivatives displaying low micromolar inhibitory concentrations without acute cellular toxicity towards lung fibroblast cell lines . This suggests its potential use in developing new treatments for tuberculosis.

Anti-proliferative Activity Against Cancer Cell Lines

Research indicates that imidazo[2,1-b]thiazole-based aryl hydrazones, which are structurally related to the compound , have been synthesized and shown to possess anti-proliferative properties against various human cancer cell lines . This opens up avenues for the compound’s application in cancer research, particularly in the design of new chemotherapeutic agents.

Kinase Inhibition

The benzo[d]imidazo[2,1-b]thiazole scaffold has been associated with kinase inhibition . Kinases are enzymes that play a pivotal role in various cellular processes, and their inhibition can be a strategy for treating diseases like cancer, making this compound a valuable asset for developing kinase inhibitors.

Anxiolytic Properties

Compounds with the benzo[d]imidazo[2,1-b]thiazole structure have been reported to exhibit non-sedative anxiolytic effects . This suggests that the compound could be explored for its therapeutic potential in treating anxiety disorders without the sedative side effects common in many anxiolytics.

Anticancer Agent

Benzo[d]imidazo[2,1-b]thiazoles have also been identified as powerful anticancer agents . Their application in this field could involve the development of new oncology drugs that target specific pathways involved in tumor growth and metastasis.

PET Imaging Probes

There is evidence that benzo[d]imidazo[2,1-b]thiazoles can serve as PET imaging probes for beta-amyloid plaques in the brains of Alzheimer’s patients . This application is particularly significant for early diagnosis and monitoring the progression of Alzheimer’s disease.

Wirkmechanismus

While the specific mechanism of action for “(S)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole” is not explicitly mentioned in the sources, imidazothiazole derivatives are known to exhibit a broad spectrum of biological activities . They can bind to different locations of biological macromolecules, modulating the function of enzymes and receptors .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S)-2-benzyl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2S/c1-2-6-12(7-3-1)10-13-11-18-14-8-4-5-9-15(14)19-16(18)17-13/h1-9,13H,10-11H2/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYOVGGRICFJFEJ-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C2N1C3=CC=CC=C3S2)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N=C2N1C3=CC=CC=C3S2)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Dihexylamino-5H-benzo[a]phenoxazin-5-one, 95%](/img/structure/B6291199.png)

2, min. 95%](/img/structure/B6291215.png)

![3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine hydrochloride](/img/structure/B6291222.png)

![(11bR)-N,N-bis[(1R)-1-(4-Methoxyphenyl)ethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B6291243.png)

![8-Benzyloxycarbonyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B6291248.png)

![(R)-2-(t-Butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6291268.png)